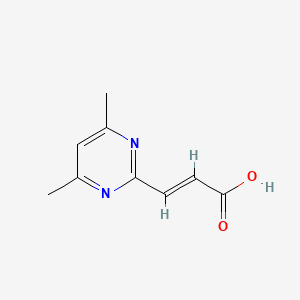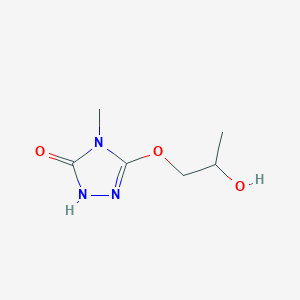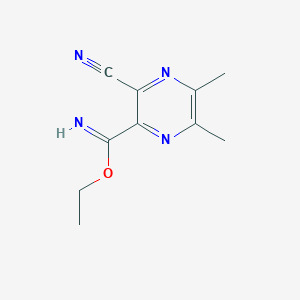![molecular formula C13H15N3O B13105888 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole is a heterocyclic compound that combines a benzo[d]oxazole ring with a tetrahydropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole typically involves the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors, such as ethylamine and a suitable diketone, under acidic or basic conditions.
Coupling with Benzo[d]oxazole: The tetrahydropyrimidine intermediate is then coupled with a benzo[d]oxazole derivative, often using a condensation reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole ring, especially in the presence of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: NaH, organolithium reagents, anhydrous conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Reduced tetrahydropyrimidine derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a scaffold for the design of new drugs.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
- 2-(1-Propyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
- 2-(1-Butyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
Uniqueness
Compared to its analogs, 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole may exhibit unique properties due to the ethyl group’s influence on the compound’s electronic and steric characteristics. This can affect its reactivity, binding affinity, and overall bioactivity, making it a distinct and valuable compound for research and application.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-(1-ethyl-5,6-dihydro-4H-pyrimidin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H15N3O/c1-2-16-9-5-8-14-12(16)13-15-10-6-3-4-7-11(10)17-13/h3-4,6-7H,2,5,8-9H2,1H3 |
InChIキー |
NFTPJIGPWNSHSF-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCN=C1C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)



![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)






